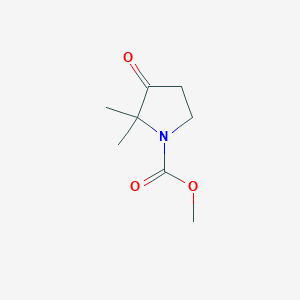

Methyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

methyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-8(2)6(10)4-5-9(8)7(11)12-3/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFDVDIFQFIDOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)CCN1C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate typically involves the reaction of 2,2-dimethyl-3-oxopyrrolidine with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces substituted esters.

Scientific Research Applications

Methyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme-catalyzed reactions involving esters and ketones.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

Industry: Utilized in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of Methyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for esterases, leading to the hydrolysis of the ester group and the formation of the corresponding carboxylic acid . Additionally, the ketone group can undergo nucleophilic addition reactions, forming various adducts that can modulate biological pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key physicochemical parameters for Methyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate and its analogs:

*Estimated values based on analogous compounds.

Key Observations:

- Molecular Weight and Boiling Point : The methyl ester has a lower molecular weight (171.18 vs. 185.22) and boiling point compared to the ethyl analog due to the shorter alkyl chain .

- Lipophilicity (logP) : The methyl ester’s logP (~0.5) is lower than the ethyl analog (~1.0), suggesting reduced lipophilicity, which may influence membrane permeability and metabolic stability.

- Solubility : The methyl and ethyl esters exhibit moderate solubility in organic solvents, whereas the carboxylic acid derivative (1-methyl-5-oxopyrrolidine-3-carboxylic acid) shows high aqueous solubility due to its ionizable carboxyl group .

- Bioavailability : Both esters exhibit high GI absorption and BBB permeability, likely due to their neutral ester groups, while the carboxylic acid’s ionization at physiological pH reduces its membrane penetration .

Conformational and Stereochemical Considerations

The 2,2-dimethyl substituents on the pyrrolidine ring impose steric constraints, influencing the ring’s puckering dynamics. highlights that substituents can restrict pseudorotation, stabilizing specific conformations . For example, the 2,2-dimethyl groups in both the methyl and ethyl esters likely enforce a rigid chair-like puckering, enhancing stereochemical stability compared to unsubstituted pyrrolidinones. This rigidity may improve binding specificity in biological targets, such as enzymes or receptors.

Biological Activity

Methyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes current research findings, including case studies and relevant data tables, to provide a comprehensive overview of its biological activity.

Anticancer Activity

Recent studies have focused on the anticancer properties of pyrrolidine derivatives, including this compound. The evaluation of its efficacy was primarily conducted using the A549 human lung adenocarcinoma cell line.

Key Findings:

- Cytotoxicity Assessment: The compound was tested at a concentration of 100 µM for 24 hours. The viability of A549 cells post-treatment was assessed using the MTT assay. Results indicated that certain derivatives exhibited significant cytotoxic effects compared to standard treatments like cisplatin .

- Structure-Activity Relationship (SAR): Variations in substituents on the pyrrolidine ring influenced the anticancer activity. For instance, compounds with specific functional groups demonstrated enhanced cytotoxicity, while others showed diminished effects .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

| Compound ID | Structure Description | Viability (%) | Comparison Drug | Notes |

|---|---|---|---|---|

| Compound 1 | Methyl 2,2-dimethyl-3-oxopyrrolidine | 78 | Cisplatin | Moderate activity observed |

| Compound 2 | 5-nitrothiophene substituted derivative | 66 | Cisplatin | Notable cytotoxicity |

| Compound 3 | Di-methoxy substituted variant | 90 | Cisplatin | Significant loss in activity |

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored against various multidrug-resistant pathogens.

Key Findings:

- In Vitro Testing: The compound was screened against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. Results indicated that certain derivatives showed promising antimicrobial activity, particularly against resistant strains .

- Mechanism of Action: The mechanism by which these compounds exert their antimicrobial effects is still under investigation but appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity Against Multidrug-Resistant Pathogens

| Pathogen | MIC (µg/mL) | Compound Tested | Activity Level |

|---|---|---|---|

| Staphylococcus aureus | <32 | Methyl 2,2-dimethyl-3-oxopyrrolidine | Moderate to High |

| Klebsiella pneumoniae | <64 | Methyl 2,2-dimethyl-3-oxopyrrolidine | Moderate |

| Pseudomonas aeruginosa | >128 | Methyl 2,2-dimethyl-3-oxopyrrolidine | No activity |

Case Studies

Case studies have highlighted the potential therapeutic applications of this compound:

- Study on Lung Cancer Treatment: A study involving a series of derivatives showed that modifying the carbon chain length and functional groups significantly impacted anticancer efficacy. Methyl 2,2-dimethyl-3-oxopyrrolidine was among those tested, demonstrating moderate effectiveness in reducing tumor cell viability .

- Antibiotic Resistance Research: Research focusing on antibiotic resistance revealed that certain pyrrolidine derivatives could inhibit growth in resistant strains of S. aureus, suggesting their potential as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Methyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclization or functional group interconversion. For example, tert-butyl derivatives (e.g., tert-butyl 4-bromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate) are synthesized using bromination and carboxylation steps under reflux with catalysts like HBr/AcOH . Purification often involves recrystallization or column chromatography. Monitoring reaction progress via TLC and optimizing pH/temperature are critical for minimizing side products.

Q. How is the structural conformation of the pyrrolidine ring analyzed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard. Software like SHELXL and ORTEP can model anisotropic displacement parameters and generate thermal ellipsoid plots. Puckering parameters (e.g., Cremer-Pople coordinates) quantify ring non-planarity using atomic coordinates derived from crystallographic data . For non-crystalline samples, NMR (e.g., - NOESY) can infer spatial proximity of substituents.

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- NMR : and NMR identify substituents and confirm esterification (e.g., methyl singlet at ~3.7 ppm for COOCH).

- IR : Stretching frequencies for carbonyl groups (C=O at ~1700–1750 cm) and lactam (C=O at ~1650 cm) differentiate functional groups.

- Mass Spectrometry : ESI-MS or EI-MS confirms molecular weight and fragmentation patterns (e.g., loss of COOCH group) .

Advanced Research Questions

Q. How can diastereoselectivity be achieved in derivatives of this compound?

- Methodological Answer : Chiral auxiliaries or catalysts (e.g., organocatalysts) can induce asymmetry. For example, methyl 3-aryl-5-oxopyrrolidine-2-carboxylates are synthesized via Michael addition with aryl boronic acids under Pd catalysis, where steric effects and solvent polarity (e.g., DMF vs. THF) influence diastereomer ratios . Computational modeling (DFT) predicts transition-state geometries to rationalize selectivity .

Q. What strategies resolve contradictions between computational and experimental data in conformational studies?

- Methodological Answer :

- Data Reconciliation : Compare DFT-optimized geometries with crystallographic data (e.g., torsion angles, puckering amplitudes). Discrepancies may arise from solvent effects or crystal packing forces not modeled in simulations .

- Dynamic Effects : Use variable-temperature NMR or molecular dynamics (MD) simulations to assess flexibility of the pyrrolidine ring, which static models may overlook .

Q. How does the electronic environment of the pyrrolidine ring influence its reactivity in medicinal chemistry applications?

- Methodological Answer : The electron-withdrawing carbonyl group at C3 stabilizes enolate intermediates, enabling nucleophilic substitutions. For instance, hydrazide derivatives of 5-oxopyrrolidine-3-carboxylic acid undergo condensation with aldehydes to form Schiff bases, which exhibit antioxidant and anticancer activity . SAR studies correlate substituent electronegativity (e.g., fluoro vs. methyl groups) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.